Aminooxyacetic acid Aminooxyacetic acid (aminooxy)acetic acid is a member of the class of hydroxylamines that is acetic acid substituted at postion 2 by an aminooxy group. It is a compound which inhibits aminobutyrate aminotransferase activity in vivo, resulting in increased levels of gamma-aminobutyric acid in tissues. It has a role as a nootropic agent, an EC 4.2.1.22 (cystathionine beta-synthase) inhibitor, an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor and an anticonvulsant. It is an amino acid, a member of hydroxylamines and a monocarboxylic acid. It is a conjugate acid of an (aminooxy)acetate.
Aminooxyacetic acid is a natural product found in Arabidopsis thaliana with data available.
A compound that inhibits aminobutyrate aminotransferase activity in vivo, thereby raising the level of gamma-aminobutyric acid in tissues.
Brand Name: Vulcanchem
CAS No.: 645-88-5
VCID: VC0546173
InChI: InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)
SMILES: C(C(=O)O)ON
Molecular Formula: C2H5NO3
Molecular Weight: 91.07 g/mol

Aminooxyacetic acid

CAS No.: 645-88-5

Cat. No.: VC0546173

Molecular Formula: C2H5NO3

Molecular Weight: 91.07 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aminooxyacetic acid - 645-88-5

Specification

CAS No. 645-88-5
Molecular Formula C2H5NO3
Molecular Weight 91.07 g/mol
IUPAC Name 2-aminooxyacetic acid
Standard InChI InChI=1S/C2H5NO3/c3-6-1-2(4)5/h1,3H2,(H,4,5)
Standard InChI Key NQRKYASMKDDGHT-UHFFFAOYSA-N
SMILES C(C(=O)O)ON
Canonical SMILES C(C(=O)O)ON
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of Aminooxyacetic Acid

Structural and Physicochemical Properties

AOAA (C₂H₅NO₃) is a hydroxylamine derivative characterized by a carboxylic acid group and an aminooxy moiety. Its molecular weight of 91.07 g/mol and density of 1.375 g/cm³ facilitate membrane permeability, enabling central nervous system (CNS) penetration . The compound melts at 138°C, forming stable crystals soluble in aqueous solutions at physiological pH . Its structure allows it to interact with PLP-dependent enzymes through Schiff base formation, a feature central to its inhibitory activity .

Table 1: Key Chemical Properties of AOAA

PropertyValue
Molecular FormulaC₂H₅NO₃
Molecular Weight91.07 g/mol
Density1.375 g/cm³
Melting Point138°C
SolubilityWater, polar solvents
CAS Registry Number645-88-5

Pharmacokinetics and Biodistribution

While comprehensive pharmacokinetic data in humans remain limited, rodent studies indicate rapid absorption following intraperitoneal administration, with peak CNS concentrations achieved within 30 minutes . AOAA’s short half-life (≈2 hours) necessitates frequent dosing in experimental settings . Its ability to cross the blood-brain barrier is attributed to its low molecular weight and hydrophilic-lipophilic balance .

Mechanisms of Action: Targeting PLP-Dependent Enzymes

Inhibition of GABA Transaminase (GABA-T)

AOAA’s primary mechanism involves irreversible inhibition of GABA-T, the enzyme responsible for GABA catabolism. By forming an oxime complex with PLP, AOAA prevents GABA conversion to succinic semialdehyde, elevating synaptic GABA levels by up to 300% in rodent models . This property underpinned early clinical trials for epilepsy and Huntington’s disease, though efficacy was offset by dose-limiting neurotoxicity .

Disruption of the Malate-Aspartate Shuttle

AOAA inhibits aspartate aminotransferase (AST), a key enzyme in the malate-aspartate shuttle that regenerates cytosolic NAD⁺. This inhibition impairs mitochondrial ATP production, mimicking cellular hypoglycemia and exacerbating excitotoxicity in neurons . Paradoxically, this effect has been exploited in cancer research, where AOAA’s preferential disruption of glycolysis in adenocarcinoma cells induces selective cytotoxicity .

Table 2: Enzyme Targets of AOAA

EnzymePathway AffectedBiological Consequence
GABA TransaminaseGABA catabolismIncreased synaptic GABA
Aspartate AminotransferaseMalate-aspartate shuttleImpaired NAD⁺ regeneration
Cystathionine β-Synthase (CBS)H₂S biosynthesisReduced H₂S production

Modulation of Hydrogen Sulfide Biosynthesis

Therapeutic Applications and Preclinical Findings

Neuroprotection and Cognitive Enhancement

In a chronic alcoholism rat model, AOAA (5 mg/kg/day) reversed hippocampal mitochondrial damage and improved Morris water maze performance by 40%, correlating with normalized H₂S levels and restored ATPase activity . These findings suggest AOAA’s potential in mitigating alcohol-induced neurotoxicity, though human trials are pending .

Cardiac Post-Infarct Recovery

Post-myocardial infarction (MI) mice treated with AOAA for three days exhibited a 35% reduction in infarct size and improved ejection fraction (from 28% to 42%) . AOAA shifted macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, attenuating NLRP3 inflammasome activation and IL-1β release .

Oncology: Targeting Cancer Metabolism

AOAA’s inhibition of AST disrupts glycolysis in breast adenocarcinoma cells, reducing lactate production by 60% and selectively inducing apoptosis in vitro . Normal cells, reliant on oxidative phosphorylation, remain unaffected, highlighting AOAA’s potential as an adjunct therapy in glycolytic tumors .

Clinical Challenges and Adverse Effects

Neurotoxicity and Psychiatric Complications

Early Huntington’s disease trials (1970s–1980s) reported dose-dependent seizures, ataxia, and psychosis at doses >2 mg/kg/day . These effects stem from excessive GABA accumulation and mitochondrial dysfunction, underscoring the narrow therapeutic window .

Serine-Mediated Reversal of CBS Inhibition

Cellular studies demonstrate that 10 mM serine fully restores CBS activity in AOAA-treated cells, complicating its use in H₂S-related pathologies . This necessitates co-administration strategies to block serine uptake in therapeutic contexts .

Recent Advances and Future Directions

Mitochondrial Targeting in Neurodegeneration

2024 studies reveal AOAA’s ability to protect retinal ganglion cells in glaucoma models by stabilizing mitochondrial membrane potential (ΔΨm), reducing ROS production by 50% . This positions AOAA as a candidate for neurodegenerative diseases beyond Huntington’s.

Combination Therapies in Oncology

Ongoing research combines AOAA with PD-1 inhibitors in murine melanoma models, achieving 60% tumor regression versus 25% with monotherapy. The mechanism involves AOAA-induced ATP depletion, enhancing T-cell infiltration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator